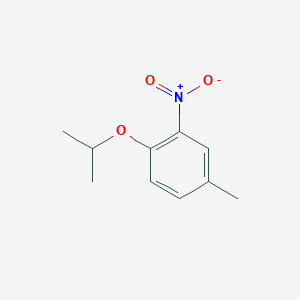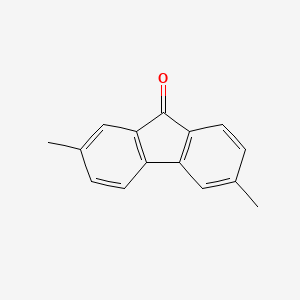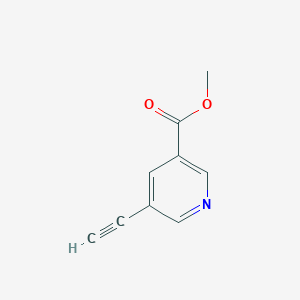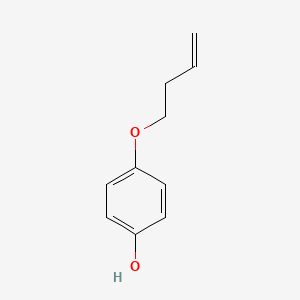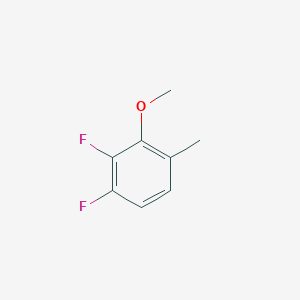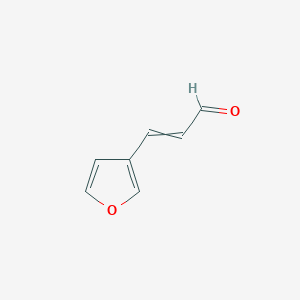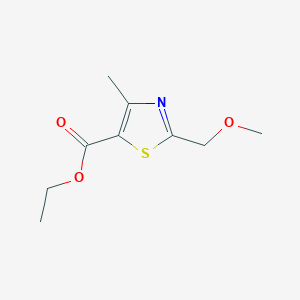
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and odor.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability.科学研究应用
Synthesis of Heterocyclic Compounds :
- Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been utilized in the synthesis of complex heterocyclic compounds. For instance, they played a crucial role in the synthesis of thiazole carboxylates, which are important for developing new pharmaceuticals and chemicals (Žugelj et al., 2009).
Anti-Proliferative Properties :
- Some derivatives of Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate have been found to exhibit anti-proliferative effects against cancer cells. A study synthesized various thiazole compounds and tested their anticancer activity, particularly against breast cancer cells MCF7 (Sonar et al., 2020).
Corrosion Inhibition :
- In the field of materials science, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (a related compound) was studied for its corrosion inhibition properties. The study revealed its efficiency in preventing corrosion of AA6061 alloy in acidic media, highlighting its potential use in corrosion protection technologies (Raviprabha & Bhat, 2019).
Antimicrobial and Antioxidant Studies :
- Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones were evaluated for their antimicrobial and antioxidant properties. The study found significant antioxidant activities in some of the synthesized compounds, underlining their potential in pharmacological applications (Haroon et al., 2021).
Synthetic Modifications for Medicinal Chemistry :
- Ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized using various techniques for applications in medicinal chemistry. The synthesized derivatives were studied for their antimicrobial activities against different strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Desai et al., 2019).
安全和危害
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on handling, storage, and disposal.
未来方向
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or areas where further study is needed.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could consider reaching out to a chemist or a chemical database for more information.
属性
IUPAC Name |
ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-4-13-9(11)8-6(2)10-7(14-8)5-12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZCZEBSILXGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

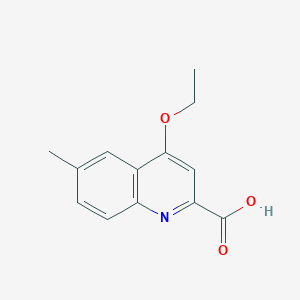
![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)
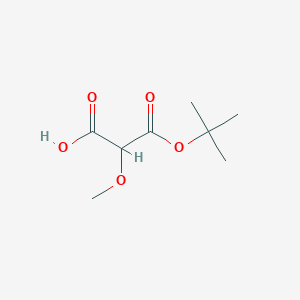
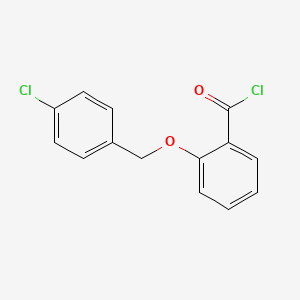
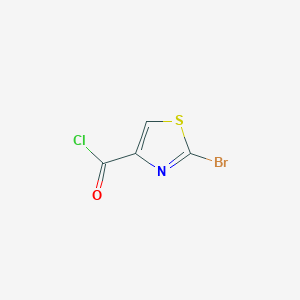
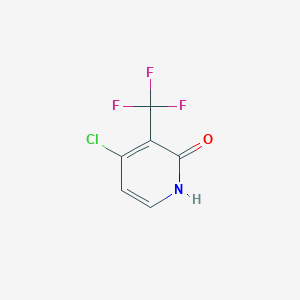
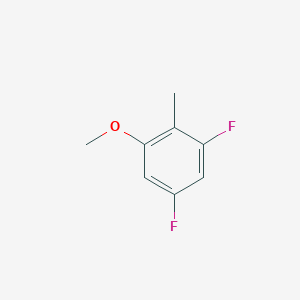
![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
